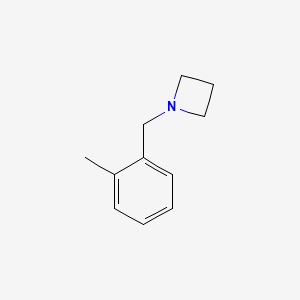
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate is a chemical compound with the molecular formula C15H16F5SB and a molecular weight of 334.16 g/mol . It is primarily used for research and development purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate typically involves the reaction of diphenylsulfonium salts with 3-fluoropropyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include acetonitrile and dichloromethane. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoropropyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Photochemical Reactions: It can be involved in photochemical reactions under UV or visible light, leading to the formation of radical species.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction. Photochemical reactions often require the presence of a photosensitizer or a photoinitiator .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonium salts, while oxidation can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein labeling.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate involves its ability to act as a source of the 3-fluoropropyl group in various chemical reactions. The sulfonium group can stabilize positive charges, making it a useful intermediate in many organic transformations. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate: Similar in structure but with a chlorine atom instead of a fluorine atom.
Trifluoromethyl Phenyl Sulfone: Used in similar photochemical reactions but with different reactivity due to the trifluoromethyl group.
Uniqueness
(3-Fluoropropyl)diphenylsulfonium Tetrafluoroborate is unique due to the presence of the fluoropropyl group, which imparts distinct reactivity and stability compared to its analogs. The fluorine atom can influence the electronic properties of the compound, making it useful in specific synthetic applications.
Propriétés
Formule moléculaire |
C15H16BF5S |
|---|---|
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
3-fluoropropyl(diphenyl)sulfanium;tetrafluoroborate |
InChI |
InChI=1S/C15H16FS.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13H2;/q+1;-1 |
Clé InChI |
KKNQQPWJKYATFP-UHFFFAOYSA-N |
SMILES canonique |
[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](CCCF)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




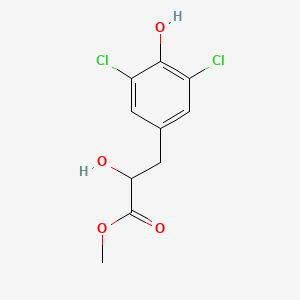
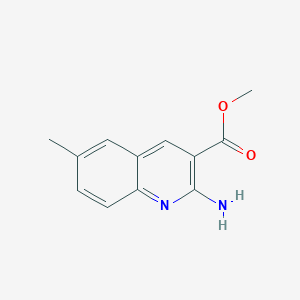



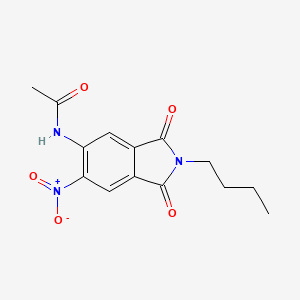
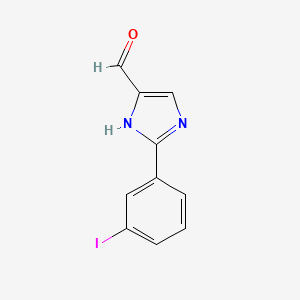
![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)



